molecular formula C8H6ClF2NO2 B2741655 Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate CAS No. 1805274-05-8

Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate

Cat. No.: B2741655
CAS No.: 1805274-05-8
M. Wt: 221.59
InChI Key: QFGLOJNNTSCGAE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C8H6ClF2NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate typically involves the reaction of 2-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products

    Substitution: Formation of new pyridine derivatives with different functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
  • Methyl 2-chloro-6-(fluoromethyl)pyridine-3-carboxylate
  • Methyl 2-chloro-6-(methyl)pyridine-3-carboxylate

Uniqueness

Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2/c1-14-8(13)4-2-3-5(7(10)11)12-6(4)9/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGLOJNNTSCGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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